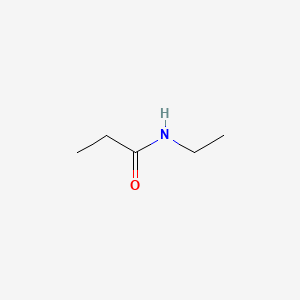

N-Ethylpropionamide

説明

Synthesis Analysis

The synthesis of NEPA and its analogs involves complex organic reactions, where starting materials undergo transformations to introduce the ethyl group into the amide structure. For example, compounds related to NEPA, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been synthesized through reactions involving paracetamol and ethyl 2-bromo-2-methylpropionate, highlighting the synthetic routes applicable to NEPA derivatives.

Molecular Structure Analysis

The molecular structure of NEPA and its derivatives is characterized by the presence of an amide bond, which plays a crucial role in its physical and chemical properties. Studies have shown that the amide bond induces specific conformations and rotational isomers, significantly impacting the compound's stability and interactions.

Chemical Reactions and Properties

NEPA undergoes various chemical reactions, primarily influenced by its amide bond. It can participate in hydrogen bonding, affecting its aggregation behavior in different solvents. The amide bond's reactivity also facilitates interactions with other molecules, leading to the formation of complexes and affecting its chemical behavior.

Physical Properties Analysis

The physical properties of NEPA, such as its aggregation state and solubility, are influenced by its molecular structure and the solvent used. Studies using infrared spectroscopy have shown that NEPA exists in various aggregation forms, and its physical state can shift from monomers to oligomers depending on the solvent and environmental conditions.

Chemical Properties Analysis

NEPA's chemical properties are closely related to its amide functionality, which affects its reactivity and interactions with other molecules. The amide bond's polarity and potential for hydrogen bonding play significant roles in NEPA's chemical behavior, influencing its solubility, reactivity, and interaction with solvents and other compounds.

For a detailed exploration of N-Ethylpropionamide, the following references provide in-depth insights:

- (Wang et al., 2015) investigated the structural dynamics of NEPA in various solvents using infrared spectroscopy and computational methods.

- (Navarrete-Vázquez et al., 2011) described the synthesis of a compound related to NEPA, highlighting synthetic routes and molecular interactions.

科学的研究の応用

Structural Dynamics in Solvents :

- NEPA, a model molecule for β-peptides, shows different aggregation forms (monomer, dimer, oligomers) in various solvents like DMSO, CH3CN, CHCl3, and CCl4. Hydrogen-bonding interactions and the local solvent environment significantly affect its structural dynamics, including the amide-A absorption profile and its vibrational relaxation dynamics (Wang, Yang, Shi, & Zhao, 2015).

Probing β-Peptide Aggregates :

- The N-H stretching vibration in NEPA was used to study β-peptide model compounds. Using infrared spectroscopy and computational methods, it was found that vibrational lifetime and anharmonicity of NEPA were sensitive to aggregation ensembles, providing insights into the structures and dynamics of β-peptide aggregates (Wang, Yang, & Zhao, 2015).

Ultrafast Structural Dynamics :

- Using femtosecond two-dimensional infrared spectroscopy and computational methods, NEPA’s ultrafast structural dynamics were examined. NEPA’s amide-I vibrational characteristics, similar to α-peptides, show sensitivity to molecular structure and chemical environment. The spectral dynamics indicated a time scale consistent with the structural dynamics of the amide-water hydrogen bond (Ji-Pei, Zhao, Yang, & Jianping, 2013).

High Dielectric Constant in Mixtures :

- The dielectric constants of mixtures of N-methylpropionamide (NMP) and NEP were studied. It was observed that certain mixtures exhibited extremely high dielectric constants, highlighting NEPA’s potential in material science applications (Takagi, 1986).

Biotransformation in Environmental Contexts :

- The biotransformation of N-ethyl perfluorooctane sulfonamide (a compound similar to NEPA) and its dynamics in the environment were studied, revealing how these compounds interact with microbial communities under different conditions. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Yin, Te, Reinhard, Yang, Chen, He, & Gin, 2018).

General Applicable Frequency Map for β-Peptides :

- A general applicable amide-I vibrational frequency map for β-peptides was constructed using NEPA. This map helps in understanding the infrared spectra of the amide-I mode in β-polypeptides, which is significant for peptide research (Cai, Du, Zheng, Liu, Zheng, Zhao, & Wang, 2016).

特性

IUPAC Name |

N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDIECEEGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334619 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpropionamide | |

CAS RN |

5129-72-6 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

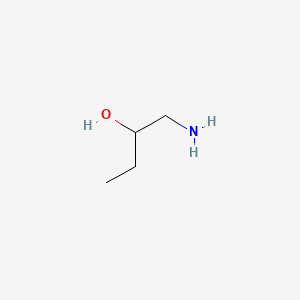

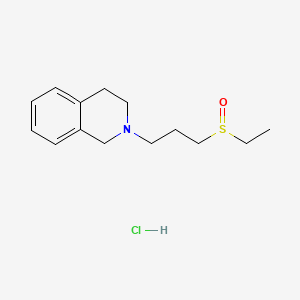

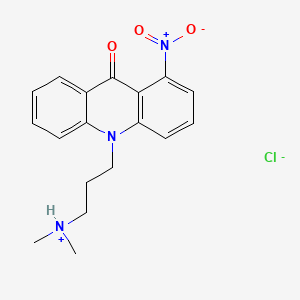

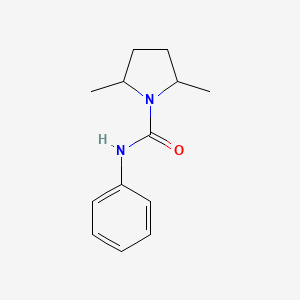

Feasible Synthetic Routes

Q & A

Q1: Why is N-Ethylpropionamide useful for studying peptides?

A1: NEPA serves as a simplified model for studying the structural dynamics and interactions of β-peptides. [, , ] Its amide-I vibrational characteristics, particularly the N-H stretching vibration (amide-A mode), are sensitive to molecular structure, chemical environment, and hydrogen bonding, mirroring similar behaviors observed in larger peptides. [, , , ]

Q2: How do different solvents affect the behavior of N-Ethylpropionamide?

A2: Research shows that NEPA exhibits different aggregation states depending on the solvent. [] In polar solvents like DMSO and acetonitrile, NEPA favors monomeric and dimeric forms, while in nonpolar solvents such as chloroform and carbon tetrachloride, oligomers become more prevalent. [] This difference arises from the varying strengths of hydrogen bonding interactions between NEPA and the solvent molecules.

Q3: What insights have been gained about N-Ethylpropionamide using two-dimensional infrared (2D IR) spectroscopy?

A3: 2D IR spectroscopy has proven invaluable in understanding NEPA's ultrafast structural dynamics. Experiments revealed a spectral diffusion time of approximately 1 picosecond, suggesting a similar timescale for the structural dynamics of hydrogen bonding between NEPA's amide group and surrounding water molecules. [, ] This technique also allowed researchers to selectively probe specific NEPA aggregates, like dimers and trimers, revealing differences in their vibrational lifetimes and anharmonicities. []

Q4: Can we predict the vibrational frequencies of N-Ethylpropionamide in different environments?

A4: Researchers have developed a general applicable amide-I vibrational frequency map (GA map) for β-peptides using NEPA as a model. [] This map utilizes a combination of ab initio and molecular mechanics calculations to accurately describe molecular structures and solute-solvent interactions, enabling researchers to predict the amide-I vibrational frequencies of NEPA and other β-peptides in various solvents. []

Q5: How does N-Ethylpropionamide interact with metal ions in solution?

A5: Studies using infrared spectroscopy and molecular dynamics simulations showed that the interaction of NEPA with metal cations like Na+, Ca2+, Mg2+, and Al3+ is mediated by water molecules. [] The presence of these cations perturbs the hydrogen bonding network around NEPA, leading to a split in the amide-I absorption band. [] This split signifies the presence of both salting-in and salting-out effects on the NEPA molecule due to dynamic interactions with the surrounding water and ions. []

Q6: Are there any enzymatic activities related to N-Ethylpropionamide?

A6: While NEPA itself might not be a natural substrate, research has identified an inducible amidase enzyme in Pseudomonas aeruginosa that can hydrolyze similar compounds. [, ] This enzyme exhibits activity towards amides like acetamide, propionamide, and even some N-alkyl-substituted amides. [, ] Interestingly, the enzyme's activity is affected by the size and structure of the amide substrate. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)